molecular formula C13H15N3O3 B11416570 2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide

2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide

Cat. No.: B11416570
M. Wt: 261.28 g/mol
InChI Key: IQZWKCBNZJMLLP-UHFFFAOYSA-N
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Description

2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high yield. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide stands out due to its unique combination of pyridine and pyrimidine rings, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-propan-2-ylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7(2)14-11(17)9-12(18)15-10-8(3)5-4-6-16(10)13(9)19/h4-7,18H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZWKCBNZJMLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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